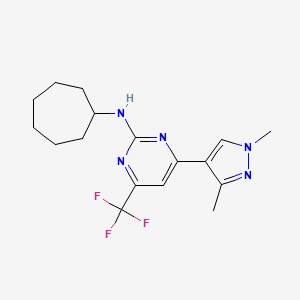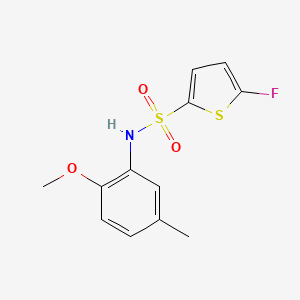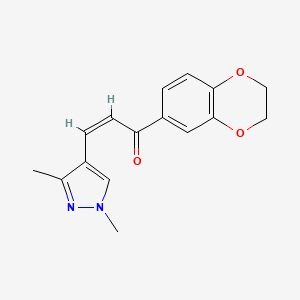![molecular formula C28H25N3S B10924074 5-methyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B10924074.png)
5-methyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a pyrazole ring, and multiple phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Introduction of Phenyl Groups: The phenyl groups are introduced through Friedel-Crafts alkylation reactions, where benzene or substituted benzene reacts with the pyrazole intermediate in the presence of a Lewis acid catalyst.
Formation of the Thiazole Ring: The final step involves the cyclization of the intermediate with a thioamide or a thiourea derivative to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
5-methyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 5-methyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity, modulate receptor function, or intercalate into DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-4,5-dihydro-1H-imidazole: Similar in structure but lacks the pyrazole ring.
4-phenyl-1,3-thiazole: Similar thiazole ring but lacks the pyrazole and additional phenyl groups.
1-phenyl-3-methyl-5-pyrazolone: Contains the pyrazole ring but lacks the thiazole ring.
Uniqueness
5-methyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is unique due to the combination of the thiazole and pyrazole rings along with multiple phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C28H25N3S |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
5-methyl-2-[4-methyl-3,5-bis(4-methylphenyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C28H25N3S/c1-18-10-14-23(15-11-18)25-20(3)27(24-16-12-19(2)13-17-24)31(30-25)28-29-26(21(4)32-28)22-8-6-5-7-9-22/h5-17H,1-4H3 |
InChI Key |
GZYIEAGCCONCOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2C3=NC(=C(S3)C)C4=CC=CC=C4)C5=CC=C(C=C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-cyclopropyl-N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923992.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10923994.png)

![N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10924000.png)
![N-[1-(4-methoxyphenyl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924006.png)
![N-(2,3-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10924013.png)
![3-methyl-N-[1-(4-methylphenyl)propyl]-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10924017.png)
![3-(4-Methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B10924030.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924039.png)
![6-cyclopropyl-1,3-dimethyl-N-(2-phenyl-1-benzofuran-7-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924045.png)
![1-benzyl-3,6-dimethyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924048.png)



